molecular formula C7H22O12S3 B12071987 (S)-1,2,4-Butanetriol trimethanesulfonate

(S)-1,2,4-Butanetriol trimethanesulfonate

Cat. No.: B12071987
M. Wt: 394.4 g/mol
InChI Key: YUTWSMVXSNNDSO-WJXVXWFNSA-N
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Description

H14O6S. It consists of a butanetriol core (a four-carbon chain with three hydroxyl groups) and a trimethanesulfonate group attached to one of the hydroxyl groups. The compound exists as a white crystalline solid and is soluble in water.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of S-BTMS. One common method involves the reaction of meso-1,2,4-butanetriol with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base (such as pyridine). The reaction proceeds as follows:

meso-1,2,4-butanetriol+CH3SO2Cl(S)-1,2,4-Butanetriol trimethanesulfonate+HCl\text{meso-1,2,4-butanetriol} + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{(S)-1,2,4-Butanetriol trimethanesulfonate} + \text{HCl} meso-1,2,4-butanetriol+CH3​SO2​Cl→(S)-1,2,4-Butanetriol trimethanesulfonate+HCl

Industrial Production: S-BTMS is industrially produced through the above synthetic route. The compound finds applications in various fields due to its unique properties.

Chemical Reactions Analysis

Reactions:

    Substitution Reactions: S-BTMS can undergo substitution reactions, where the trimethanesulfonate group is replaced by other functional groups. Common reagents include nucleophiles like amines or alcohols.

    Reduction Reactions: Reduction of the sulfonyl group (SO) can yield the corresponding alcohol.

    Esterification: S-BTMS can react with carboxylic acids to form esters.

    Hydrolysis: The compound can be hydrolyzed back to meso-1,2,4-butanetriol under acidic conditions.

Major Products: The major products depend on the specific reaction conditions. For example:

  • Substitution with an amine yields an S-BTMS-derived amine.
  • Reduction leads to the corresponding alcohol.

Scientific Research Applications

Chemistry:

  • S-BTMS serves as a chiral building block in organic synthesis.
  • It is used in the preparation of chiral ligands for asymmetric catalysis.
Biology and Medicine:
  • S-BTMS has potential applications in drug delivery systems due to its water solubility and stability.
  • Researchers explore its use in modifying biomolecules and enhancing their properties.
Industry:
  • S-BTMS finds applications in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The exact mechanism of action for S-BTMS depends on its specific application. its water solubility, stability, and chiral nature contribute to its effectiveness in various contexts.

Comparison with Similar Compounds

S-BTMS stands out due to its chiral structure and trimethanesulfonate group. Similar compounds include meso-1,2,4-butanetriol and other sulfonated alcohols.

Properties

Molecular Formula

C7H22O12S3

Molecular Weight

394.4 g/mol

IUPAC Name

(2S)-butane-1,2,4-triol;methanesulfonic acid

InChI

InChI=1S/C4H10O3.3CH4O3S/c5-2-1-4(7)3-6;3*1-5(2,3)4/h4-7H,1-3H2;3*1H3,(H,2,3,4)/t4-;;;/m0.../s1

InChI Key

YUTWSMVXSNNDSO-WJXVXWFNSA-N

Isomeric SMILES

CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C(CO)[C@@H](CO)O

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C(CO)C(CO)O

Origin of Product

United States

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